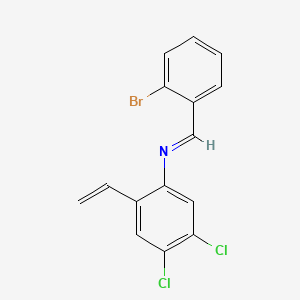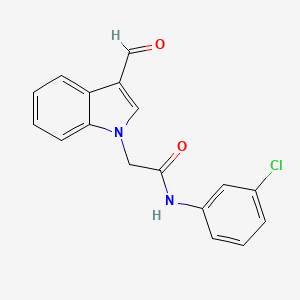![molecular formula C17H19BO4 B15062651 {4'-[(Oxan-2-yl)oxy][1,1'-biphenyl]-4-yl}boronic acid CAS No. 530084-95-8](/img/structure/B15062651.png)
{4'-[(Oxan-2-yl)oxy][1,1'-biphenyl]-4-yl}boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4’-((Tetrahydro-2H-pyran-2-yl)oxy)-[1,1’-biphenyl]-4-yl)boronic acid is an organic compound with the molecular formula C17H19BO3. This compound is part of the boronic acid family, which is known for its versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The presence of the tetrahydro-2H-pyran-2-yl group adds unique properties to the compound, making it valuable in various scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4’-((Tetrahydro-2H-pyran-2-yl)oxy)-[1,1’-biphenyl]-4-yl)boronic acid typically involves the protection of phenol groups followed by borylation. One common method includes the following steps:
Protection of Phenol: The phenol group is protected using tetrahydro-2H-pyran (THP) to form a tetrahydropyranyl ether.
Borylation: The protected phenol is then subjected to borylation using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base like potassium carbonate
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of efficient catalysts .
Análisis De Reacciones Químicas
Types of Reactions
(4’-((Tetrahydro-2H-pyran-2-yl)oxy)-[1,1’-biphenyl]-4-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols.
Reduction: Reduction reactions can convert the boronic acid group to boranes.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Palladium catalysts, bases like potassium carbonate, and aryl halides
Major Products
Oxidation: Phenols.
Reduction: Boranes.
Substitution: Biaryl compounds
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (4’-((Tetrahydro-2H-pyran-2-yl)oxy)-[1,1’-biphenyl]-4-yl)boronic acid is widely used in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds, which are essential in the synthesis of pharmaceuticals and organic materials .
Biology and Medicine
The compound is used in the synthesis of bioactive molecules and pharmaceuticals. Its ability to form stable carbon-carbon bonds makes it valuable in drug discovery and development .
Industry
In the industrial sector, this compound is used in the production of organic semiconductors and materials with high thermal stability .
Mecanismo De Acción
The mechanism of action of (4’-((Tetrahydro-2H-pyran-2-yl)oxy)-[1,1’-biphenyl]-4-yl)boronic acid primarily involves its role as a boronic acid in Suzuki-Miyaura cross-coupling reactions. The boronic acid group reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds. This reaction proceeds through the formation of a palladium complex, followed by transmetalation and reductive elimination steps .
Comparación Con Compuestos Similares
Similar Compounds
- Phenylboronic acid
- 4-(Tetrahydro-2H-pyran-2-yloxy)phenylboronic acid
- 4-Boronophenoxy)tetrahydro-2H-pyran
Uniqueness
Compared to similar compounds, (4’-((Tetrahydro-2H-pyran-2-yl)oxy)-[1,1’-biphenyl]-4-yl)boronic acid offers enhanced stability and reactivity due to the presence of the tetrahydro-2H-pyran-2-yl group. This makes it particularly useful in complex organic syntheses and industrial applications .
Propiedades
Número CAS |
530084-95-8 |
|---|---|
Fórmula molecular |
C17H19BO4 |
Peso molecular |
298.1 g/mol |
Nombre IUPAC |
[4-[4-(oxan-2-yloxy)phenyl]phenyl]boronic acid |
InChI |
InChI=1S/C17H19BO4/c19-18(20)15-8-4-13(5-9-15)14-6-10-16(11-7-14)22-17-3-1-2-12-21-17/h4-11,17,19-20H,1-3,12H2 |
Clave InChI |
XOUGNEKNIMJPEO-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC=C(C=C1)C2=CC=C(C=C2)OC3CCCCO3)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl (2E)-3-{5-bromo-3-azabicyclo[3.1.0]hexan-1-yl}prop-2-enoate](/img/structure/B15062596.png)


![ethyl 4-bromo-6-methyl-7-oxo-1-tosyl-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B15062602.png)

![Carbamic acid, N-[(1S,2S,5R)-5-cyano-5-[(diethoxyphosphinyl)oxy]-2-[[(1,1-dimethylethoxy)carbonyl]amino]-3-cyclohexen-1-yl]-, phenylmethyl ester](/img/structure/B15062610.png)
![(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-3-((trimethylsilyl)oxy)-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl trifluoromethanesulfonate](/img/structure/B15062615.png)
![Potassium 6-[(tert-butoxy)carbonyl]-2-oxa-6-azaspiro[3.4]octane-8-carboxylate](/img/structure/B15062618.png)
![(1Z,6R,11R,13R,14S,15S,16R,19E,23R,27R)-23-acetyl-27-hydroxy-9,15-dimethylspiro[4,12,17,24-tetraoxapentacyclo[21.3.1.113,16.06,11.06,15]octacosa-1,9,19-triene-14,2'-oxirane]-3,18-dione](/img/structure/B15062626.png)
![2-Hydroxy-4-{[(quinoxalin-2-yl)methyl]amino}benzoic acid](/img/structure/B15062633.png)

![12-cyclohexyl-9-((N,N-dimethylsulfamoyl)carbamoyl)-3-methoxy-4b,5-dihydrobenzo[3,4]cyclopropa[5,6]azepino[1,2-a]indole-5a(6H)-carboxylic acid](/img/structure/B15062646.png)
![(1'R,2S,10'aR)-1'-(prop-1-en-2-yl)-3',5',10',10'a-tetrahydro-1'H-spiro[aziridine-2,2'-pyrrolo[1,2-b]isoquinoline]](/img/structure/B15062649.png)
